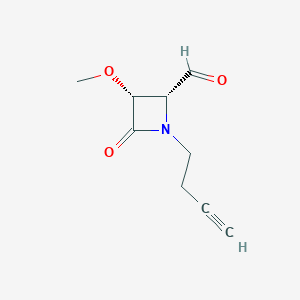![molecular formula C9H12N2O5S B14247091 Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester CAS No. 503310-67-6](/img/structure/B14247091.png)
Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester is a chemical compound with the molecular formula C9H11NO2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a carbamic acid group attached to a 4-methoxyphenyl group, which is further linked to a sulfonyl group and a methyl ester group.
Vorbereitungsmethoden
The synthesis of carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester typically involves the reaction of 4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with methyl carbamate to yield the desired product. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of catalysts and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester can be compared with other similar compounds, such as:
Carbamic acid, 4-methylphenyl, methyl ester: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical and biological properties.
Carbamic acid, (4-chlorophenyl)-, methyl ester:
Carbamic acid, 4-methoxyphenyl, ethyl ester: The ethyl ester group provides different solubility and reactivity characteristics compared to the methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
503310-67-6 |
|---|---|
Molekularformel |
C9H12N2O5S |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
methyl N-[(4-methoxyphenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C9H12N2O5S/c1-15-8-5-3-7(4-6-8)10-17(13,14)11-9(12)16-2/h3-6,10H,1-2H3,(H,11,12) |
InChI-Schlüssel |
FPVHROUQEOGJBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


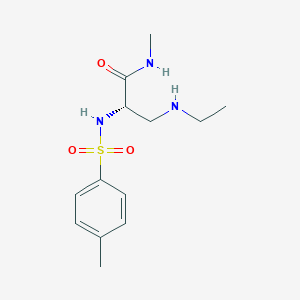

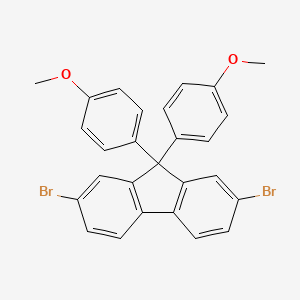
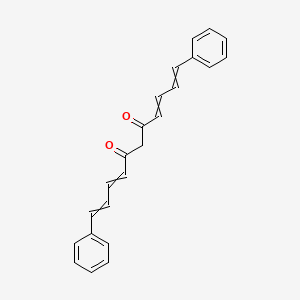
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
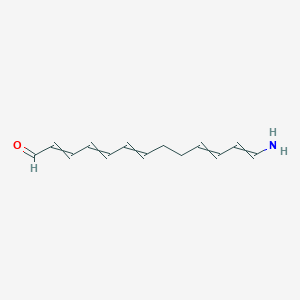
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
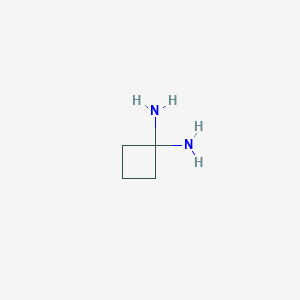
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
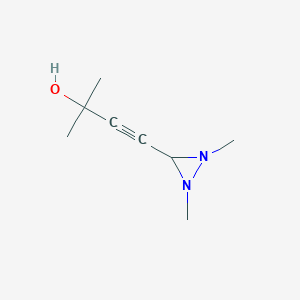
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
